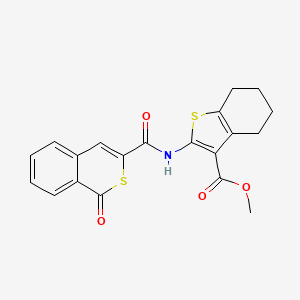

methyl 2-(1-oxo-1H-isothiochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Descripción general

Descripción

Methyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-oxo-1H-isothiochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the isothiochromenone intermediate, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The tetrahydrobenzothiophene moiety can be synthesized separately through a series of reactions involving thiophene derivatives and subsequent hydrogenation steps. The final step involves coupling these two intermediates using a suitable coupling reagent, such as carbodiimides, under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis techniques can also be employed to enhance production efficiency and consistency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sulfonating agents for introducing sulfonyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or sulfonyl groups, into the molecule.

Aplicaciones Científicas De Investigación

Methyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and kinetics.

Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of methyl 2-(1-oxo-1H-isothiochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

- 1-Methylethyl 2-chloro-5-[[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate

Uniqueness

Methyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of an isothiochromenone moiety and a tetrahydrobenzothiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

Methyl 2-(1-oxo-1H-isothiochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of isothiochromene and benzothiophene structures, which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 413.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N1O4S2 |

| Molecular Weight | 413.5 g/mol |

| IUPAC Name | This compound |

| LogP | 2.268 |

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor properties. In vitro evaluations have shown that it induces apoptosis in various cancer cell lines, particularly breast cancer (MCF-7) cells. The compound exhibited an IC50 value ranging from 23.2 to 49.9 µM across different derivatives tested .

Mechanism of Action:

- Apoptosis Induction: The compound triggers apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase and S phase .

- Cell Viability Reduction: Treatment with the compound resulted in a substantial reduction in cell viability by approximately 26.86% in MCF-7 cells .

Comparative Efficacy

A comparative analysis of similar compounds reveals that this compound shows superior efficacy in inducing apoptosis compared to other benzothiophene derivatives.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Methyl 2-(1-oxo-1H-isothiochromene...) | 23.2 | Apoptosis induction via caspase activation |

| Similar Compound A | 45.0 | Cell cycle arrest |

| Similar Compound B | 60.0 | Apoptosis via mitochondrial pathway |

Study on Anticancer Properties

In a recent study published in MDPI, researchers investigated the effects of the compound on MCF-7 breast cancer cells. They found that:

- The compound significantly increased late apoptotic cell populations.

- Flow cytometry analysis indicated enhanced G2/M phase arrest.

These findings suggest that methyl 2-(1-oxo-1H-isothiochromene...) effectively disrupts the cell cycle and promotes programmed cell death in cancerous cells .

Toxicological Assessments

Toxicological evaluations indicated that while the compound exhibits potent antitumor activity, it also necessitates careful assessment of its safety profile. Studies showed a restoration of normal liver enzyme levels in treated mice compared to untreated controls, indicating a favorable safety margin .

Q & A

Q. What methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?

Basic Research Focus :

The synthesis typically involves multi-step organic reactions. For example:

- Step 1 : Coupling the tetrahydrobenzothiophene core with an isothiochromene derivative via amidation.

- Step 2 : Use of activating agents (e.g., HATU or DCC) to facilitate amide bond formation in anhydrous solvents like dichloromethane (DCM) under nitrogen .

- Step 3 : Purification via reverse-phase HPLC or column chromatography to isolate the product (yields ~47–67%) .

Advanced Optimization : - Catalyst Screening : Test alternative catalysts (e.g., DMAP) to improve coupling efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.

- Temperature Control : Reflux conditions (e.g., 40–60°C) may enhance reaction rates but require monitoring for decomposition .

Q. How can researchers confirm the structural integrity and purity of this compound?

Basic Analytical Approach :

- NMR Spectroscopy : Use - and -NMR to verify amide proton signals (~δ 10–12 ppm) and aromatic/heterocyclic carbons.

- IR Spectroscopy : Confirm C=O stretches (~1650–1750 cm) and NH/OH bands (~3200–3400 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and isotopic patterns.

Advanced Techniques : - X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (if crystalline) .

- HPLC-PDA : Quantify purity (>95%) and detect trace impurities using photodiode array detection .

Q. What strategies are used to evaluate the compound’s biological activity in antimicrobial assays?

Basic Screening :

- Microbial Growth Inhibition : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .

- Enzyme Inhibition Assays : Target bacterial enzymes (e.g., DNA gyrase) via fluorometric or colorimetric readouts.

Advanced Mechanistic Studies : - Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours.

- Resistance Profiling : Compare activity against wild-type and antibiotic-resistant strains to identify target specificity .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

Basic Solutions :

- Co-solvents : Use DMSO (<5% v/v) or cyclodextrin complexes to enhance aqueous solubility.

- Salt Formation : Explore acidic/basic counterions (e.g., HCl or sodium salts) .

Advanced Approaches : - Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release .

Q. How should researchers address contradictions in synthetic yields vs. biological activity data?

Basic Troubleshooting :

- Purity Reassessment : Verify HPLC purity; impurities may interfere with bioassays.

- Batch Variability : Compare multiple synthesis batches to isolate process-related inconsistencies .

Advanced Analysis : - Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. tert-butyl groups) to correlate structural changes with activity trends .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in biological matrices.

Q. What computational tools are suitable for predicting target interactions?

Basic Modeling :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to bacterial enzymes (e.g., penicillin-binding proteins) .

- Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic interaction sites.

Advanced Simulations : - Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding kinetics.

- Free Energy Calculations : Apply MM/GBSA to predict binding affinities (ΔG values) .

Q. How can stability under physiological conditions be evaluated?

Basic Stability Testing :

- pH-Dependent Degradation : Incubate in buffers (pH 1–9) and monitor degradation via HPLC.

- Plasma Stability : Assess half-life in human or animal plasma at 37°C .

Advanced Profiling : - Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and oxidants (HO) to identify degradation pathways.

- LC-QTOF-MS : Characterize degradation products and propose breakdown mechanisms.

Q. What experimental designs are recommended for SAR studies?

Basic Design :

- Substituent Variation : Synthesize analogs with modified amide or ester groups.

- Bioisosteric Replacement : Replace sulfur in the thiophene ring with oxygen or nitrogen .

Advanced Strategies : - Fragment-Based Screening : Identify minimal pharmacophores using truncated analogs.

- 3D-QSAR : Apply CoMFA or CoMSIA to model steric/electronic effects on activity .

Propiedades

IUPAC Name |

methyl 2-[(1-oxoisothiochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S2/c1-25-19(23)16-13-8-4-5-9-14(13)26-18(16)21-17(22)15-10-11-6-2-3-7-12(11)20(24)27-15/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKFAKDSQLPCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.